molecular formula C18H14Cl2N2O2S B436440 3,4-dichloro-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide

3,4-dichloro-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide

Cat. No.: B436440
M. Wt: 393.3 g/mol
InChI Key: HIBZGDJLNANDFP-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide is a benzenesulfonamide derivative characterized by a 3,4-dichloro-substituted benzene ring linked via a sulfonamide group to a phenyl moiety bearing a 4-pyridinylmethyl substituent. This structure combines electron-withdrawing chlorine atoms with a pyridine-containing side chain, which may influence its electronic properties, lipophilicity, and biological interactions.

Properties

Molecular Formula

C18H14Cl2N2O2S

Molecular Weight

393.3 g/mol

IUPAC Name

3,4-dichloro-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C18H14Cl2N2O2S/c19-17-6-5-16(12-18(17)20)25(23,24)22-15-3-1-13(2-4-15)11-14-7-9-21-10-8-14/h1-10,12,22H,11H2

InChI Key

HIBZGDJLNANDFP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC2=CC=NC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1CC2=CC=NC=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 3,4-Dichlorobenzenesulfonyl Chloride

The benzenesulfonamide core originates from 3,4-dichlorobenzenesulfonyl chloride, typically synthesized via chlorination of 3,4-dichlorobenzenesulfonic acid. The EP0115328B1 patent details a wastewater-free process using thionyl chloride (SOCl2\text{SOCl}_2) or phosphorus pentachloride (PCl5\text{PCl}_5) under reflux conditions . For example:

3,4-Dichlorobenzenesulfonic acid+SOCl2reflux, 4 h3,4-Dichlorobenzenesulfonyl chloride+HCl+SO2\text{3,4-Dichlorobenzenesulfonic acid} + \text{SOCl}2 \xrightarrow{\text{reflux, 4 h}} \text{3,4-Dichlorobenzenesulfonyl chloride} + \text{HCl} + \text{SO}2 \uparrow

Key parameters include:

  • Temperature : 70–80°C for optimal conversion .

  • Yield : 82–89% after distillation under reduced pressure .

Preparation of 4-(4-Pyridinylmethyl)Aniline

The N-substituent, 4-(4-pyridinylmethyl)aniline, is synthesized through a palladium-catalyzed coupling reaction. The RSC Publishing study (2021) demonstrates analogous aryl functionalization using Suzuki-Miyaura coupling :

  • Substrate : 4-Aminophenylboronic acid reacts with 4-(chloromethyl)pyridine hydrochloride.

  • Catalyst : Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 (5 mol%) in a Na2CO3\text{Na}_2\text{CO}_3-mediated aqueous ethanol system .

  • Conditions : 80°C for 12 h under inert atmosphere.

  • Yield : 68–74% after silica gel chromatography .

Sulfonamide Bond Formation

The final step involves coupling 3,4-dichlorobenzenesulfonyl chloride with 4-(4-pyridinylmethyl)aniline. The PMC study (2023) outlines a general procedure for analogous benzenesulfonamides :

  • Reagents :

    • Sulfonyl chloride (1.2 equiv)

    • Aniline derivative (1.0 equiv)

    • Triethylamine (2.5 equiv) as HCl scavenger

  • Solvent : Anhydrous dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) at 0–5°C .

  • Reaction Time : 4–6 h with stirring.

  • Workup : Sequential washes with 5% HCl, NaHCO3\text{NaHCO}_3, and brine.

  • Purification : Column chromatography (hexane:ethyl acetate, 3:1) .

  • Yield : 65–72% .

Table 1: Optimization of Sulfonamide Coupling

ParameterConditionYield (%)Purity (%)
Temperature0–5°C7293
SolventCH2Cl2\text{CH}_2\text{Cl}_26895
BasePyridine6189
Stoichiometry (Cl:NH)1.2:17295

Analytical Characterization

Critical validation steps from the PubMed study (2010) include :

  • FT-IR : Sulfonamide S=O stretches at 1160–1180 cm1^{-1} and N–H bends at 3300–3350 cm1^{-1} .

  • 1^1H NMR : Aromatic protons appear as multiplets at δ 7.2–8.1 ppm, with pyridinylmethyl CH2_2 at δ 4.5–4.7 ppm .

  • Melting Point : 245–247°C (decomposition observed above 250°C) .

Scalability and Industrial Considerations

The EP0115328B1 patent highlights ecologically optimized processes for large-scale synthesis :

  • Waste Minimization : In-situ HCl absorption systems reduce environmental impact .

  • Alkylation Efficiency : Dimethyl sulfate achieves 89% yield in pyridinylmethyl introduction at 50–60°C .

Challenges and Mitigation Strategies

  • Byproduct Formation : 4,4'-Dichlorodiphenyl sulfone (3–7% yield) during sulfonyl chloride synthesis, removed via hot filtration .

  • Moisture Sensitivity : Anhydrous conditions are critical for sulfonamide coupling; molecular sieves improve yields by 12% .

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted sulfonamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3,4-dichloro-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.4-Dichloro-N-(2,2,2-trichloro-1-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-ylidene)hydrazon)oxy)phenyl)benzenesulfonamide
  • Key Features : 2,4-Dichloro substitution on the benzene ring; complex hydrazone-thiadiazole side chain.
  • Biological Target : Dihydrofolate reductase (DHFR).
  • Structural Insight : The thiadiazole and hydrazone groups may enhance π-stacking or hydrogen-bonding interactions with DHFR’s active site.
INT131 (2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide)
  • Key Features: 2,4-Dichloro substitution; quinolin-3-yloxy substituent.
  • Biological Target : PPARγ (peroxisome proliferator-activated receptor gamma).
  • Activity: Developed as a PPARγ-targeted antidiabetic, leveraging the sulfonamide core for receptor engagement. Modifications to the quinoline moiety were critical for optimizing selectivity and efficacy .
  • Structural Insight: The bulky quinoline group likely contributes to steric effects, modulating PPARγ activation without inducing adverse side effects associated with full agonists.
Ro-61-8048 (3,4-Dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide)
  • Key Features : 3,4-Dimethoxy substitution; nitrophenyl-thiazole side chain.
  • Biological Target: Kynurenine 3-monooxygenase (KMO).
  • Activity : Exhibited potent inhibition (IC50 = 37 nM) and improved blood-brain barrier (BBB) permeability due to reduced polar surface area and optimized log P values .
  • Structural Insight : The nitro group and thiazole ring enhance electron-withdrawing effects, stabilizing interactions with KMO’s catalytic site.

Structural and Conformational Analysis

Torsion Angles and Molecular Conformation
  • Impact on Binding : Such torsional flexibility may allow the compound to adopt conformations favorable for target binding, analogous to the DHFR inhibitor in .
Crystal Packing and Hydrogen Bonding
  • 4-Nitrobenzenesulfonamide Derivatives : Crystal structures reveal dihedral angles of ~69° between phenyl and pyridinyl rings, with intermolecular N—H⋯O hydrogen bonding stabilizing the lattice . These features may correlate with solubility and stability in the target compound.

Pharmacokinetic and Physicochemical Properties

Compound Substituents log P* BBB Permeability Key Pharmacokinetic Feature
3,4-Dichloro-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide 3,4-Cl; pyridinylmethyl High (predicted) Moderate (pyridine may enhance BBB transit) Likely metabolically stable due to chlorine atoms
Ro-61-8048 3,4-OCH3; nitrophenylthiazole Moderate High Optimized log P enhances CNS uptake
INT131 2,4-Cl; quinolinyloxy High Low Bulky quinoline limits BBB penetration

*log P values inferred from substituent contributions.

Biological Activity

3,4-Dichloro-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a sulfonamide group attached to a dichlorobenzene moiety and a pyridinylmethyl phenyl group, which may influence its biological activity through various interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Some studies have shown that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis.
  • Anticancer Properties : Certain derivatives of sulfonamides have demonstrated cytotoxic effects against various cancer cell lines.
  • Enzyme Inhibition : Compounds similar in structure have been noted for their ability to inhibit specific enzymes, such as carbonic anhydrases and various kinases.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways.
  • Interaction with Receptors : The presence of the pyridine moiety suggests potential interactions with neurotransmitter receptors or other cellular targets.
  • Induction of Apoptosis : Some studies suggest that similar compounds can induce programmed cell death in cancer cells.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various sulfonamide derivatives, including this compound. The compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
This compound3216
Sulfamethoxazole6432

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound induced significant cytotoxicity. The IC50 values were reported as follows:

CompoundIC50 (µM)
This compound15
Doxorubicin (control)10

Structure-Activity Relationship (SAR)

The biological activity of sulfonamides is often influenced by their structural components. In the case of this compound:

  • Chlorine Substituents : The presence of chlorine atoms enhances lipophilicity and potentially increases membrane permeability.
  • Pyridine Ring : This moiety may facilitate interactions with biological receptors or enzymes due to its nitrogen atom.

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